4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique oxadiazole structures. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be classified under the category of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. Oxadiazoles have gained attention in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves several key steps:
The molecular formula of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is .
The molecular weight is approximately 192.17 g/mol.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is primarily associated with its interactions with biological macromolecules such as proteins and nucleic acids.
Studies indicate that modifications to the oxadiazole structure can significantly alter its binding affinity and selectivity towards these targets.
The compound is typically a crystalline solid at room temperature with moderate solubility in polar solvents such as water and ethanol due to the presence of polar functional groups.
Key chemical properties include:
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several notable applications:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold due to its exceptional bioisosteric equivalence with labile functional groups. When incorporated into drug candidates, it confers resistance to enzymatic hydrolysis while maintaining similar geometry and hydrogen-bonding capacity to amide or ester linkages. This property has been exploited in CNS drug development, where metabolic stability is paramount. For example, Fasiglifam (a GPR40 agonist) utilized a 1,2,4-oxadiazole core to enhance pharmacokinetic properties. The 1,2,5-oxadiazole (furazan) ring, while less explored medicinally, offers distinct advantages as a conformationally constrained polar moiety capable of participating in dipole-dipole interactions and hydrogen bonding through its N-oxide character. This isomer demonstrates notable thermal stability and has found applications in anticancer agents and high-energy materials. The strategic fusion of these isomers in 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine creates a multifunctional scaffold where the 1,2,4-oxadiazole provides metabolic robustness while the 1,2,5-oxadiazole contributes additional hydrogen-bonding capacity through its amine substituent and electronic complexity [4] [7] [9].
Oxadiazole chemistry began with the pioneering 1884 synthesis of 1,2,4-oxadiazoles by Tiemann and Krüger, initially classified as "furo[ab]diazoles." However, significant medicinal interest emerged only in the mid-20th century with the development of oxolamine (1950s), a 1,2,4-oxadiazole-containing antitussive drug that marked the first therapeutic application of this heterocycle. The 1960s witnessed crucial photochemical rearrangement studies by Newman that revealed the isomerization potential of 1,2,4-oxadiazoles to other heterocyclic systems, informing later drug design strategies. A transformative milestone occurred in 2011 with the isolation of phidianidines A and B—the first naturally occurring 1,2,4-oxadiazoles—from the marine mollusk Phidiana militaris. These compounds demonstrated potent cytotoxicity and affinity for CNS targets (μ-opioid receptors, dopamine transporters), validating the biological relevance of oxadiazole scaffolds. Concurrently, quisqualic acid (a plant-derived 1,2,4-oxadiazole) was identified as a potent agonist for metabotropic glutamate receptors, highlighting the potential for neuropharmacological applications. This historical trajectory underscores the evolution of oxadiazoles from synthetic curiosities to validated pharmacophores in modern drug discovery, setting the stage for advanced hybrid molecules like 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine [1] [2] [5].
The complexity of multifactorial diseases like Alzheimer's, cancer, and diabetes has driven the shift from single-target inhibitors to multi-target-directed ligands (MTDLs). Heterocyclic hybrids incorporating complementary pharmacophores represent a strategic response to this challenge. Dual oxadiazole systems offer distinct advantages: 1) Synergistic pharmacokinetic profiles where the 1,2,4-oxadiazole enhances metabolic stability while the 1,2,5-oxadiazole improves solubility; 2) Complementary target engagement capabilities through differential hydrogen bonding and π-stacking interactions; and 3) Conformational constraint that reduces entropic penalties upon binding. Recent studies demonstrate this approach's validity: 1,2,4-oxadiazole-chalcone hybrids exhibited dual EGFR/BRAFV600E inhibition for melanoma treatment, while 1,2,4-oxadiazole derivatives targeting Alzheimer's disease simultaneously inhibited acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and exhibited antioxidant activity. The specific compound 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine embodies this strategy—its methoxymethyl group enhances blood-brain barrier penetration, the 1,2,4-oxadiazole provides protease resistance, and the 3-amino-1,2,5-oxadiazole serves as a hydrogen-bond donor/acceptor for enzyme inhibition. Such compounds represent an emerging frontier in the rational design of multitarget therapeutics [3] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1